Yuanhuacine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

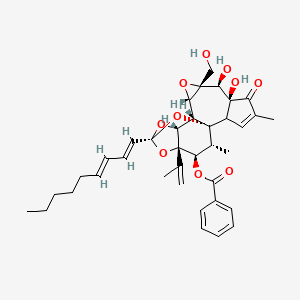

[(1R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3E)-nona-1,3-dienyl]-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44O10/c1-6-7-8-9-10-11-15-18-34-45-30-26-29-33(20-38,44-29)32(41)35(42)25(19-22(4)27(35)39)37(26,47-34)23(5)28(36(30,46-34)21(2)3)43-31(40)24-16-13-12-14-17-24/h10-19,23,25-26,28-30,32,38,41-42H,2,6-9,20H2,1,3-5H3/b11-10+,18-15+/t23-,25?,26+,28-,29+,30-,32-,33+,34-,35-,36+,37+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSGRJNIABXQJQ-MJISHTOWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/[C@]12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6(C([C@@]4(O1)[C@@H]([C@H]([C@@]3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Identity and Structure of Yuanhuacine

An In-depth Technical Guide to Yuanhuacine (B1233473)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound. It includes detailed experimental methodologies and illustrates the primary signaling pathways modulated by this potent natural compound.

This compound is a complex daphnane-type diterpene ester.[1][2][3] Its intricate molecular architecture is fundamental to its biological activity.

Molecular Structure:

The chemical structure of this compound is characterized by a polycyclic framework.

Chemical Properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₃₇H₄₄O₁₀ | [4][5] |

| IUPAC Name | [(1R,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3E)-nona-1,3-dienyl]-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.0¹,¹¹.0²,⁶.0⁸,¹⁰.0¹²,¹⁶]nonadec-3-en-17-yl] benzoate | [5] |

| Molar Mass | 648.7 g/mol | [4][5] |

| CAS Number | 60195-70-2 | [5] |

| Synonyms | Gnidilatidin, Odoracin, Yuanhuacin A[5][6] | |

| Physical Description | Solid | |

| Solubility | Insoluble in aqueous media[1] | |

| Storage Temperature | 2-8°C[7] |

Experimental Protocols

This compound has been the subject of numerous studies to elucidate its biological mechanisms, particularly its anti-cancer properties.

Isolation and Structural Elucidation

Source: this compound is isolated from the dried flower buds of Daphne genkwa Sieb. et Zucc.[1]

Methodology:

-

Extraction: The dried plant material is subjected to solvent extraction.

-

Purification: The crude extract is purified using a combination of chromatographic techniques.

-

Structure Determination: The structure of the isolated compound is elucidated using a combination of spectroscopic methods, including UV, IR, Mass Spectrometry, and various NMR techniques (¹H NMR, ¹³C NMR, HSQC, and HMBC).[3]

In Vitro Anti-Cancer Activity Assays

Cell Proliferation Assay:

-

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

-

Protocol:

-

Cancer cell lines (e.g., non-small cell lung cancer lines H1993, H358, H460, Calu-1, H1299, and A549) are seeded in 96-well plates.[6]

-

After cell attachment, they are treated with a range of this compound concentrations (e.g., 0-100 μM) for specified durations (e.g., 24-72 hours).[6]

-

Cell viability is assessed using a colorimetric assay (e.g., MTT).

-

The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.[6]

-

Cell Cycle Analysis:

-

Objective: To investigate the effect of this compound on cell cycle progression.

-

Protocol:

-

Cancer cells (e.g., T24T and HCT116) are treated with this compound (e.g., 2 μM) for a specific time (e.g., 12 hours).[6]

-

Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide).

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). This compound has been shown to induce G2/M phase arrest.[6]

-

Core Signaling Pathways

This compound exerts its anti-tumor effects by modulating several critical signaling pathways.

AMPK/mTOR Signaling Pathway

This compound has been shown to regulate the AMPK/mTOR pathway in non-small cell lung cancer cells.[7] It inhibits the phosphorylation of AMPK, which in turn downregulates the activation of mTOR, a key regulator of cell growth and proliferation.[6]

Caption: this compound's inhibition of the AMPK/mTOR pathway.

p21 Upregulation and Cell Cycle Arrest

This compound induces G2/M cell cycle arrest by upregulating the expression of the p21 protein.[7] This upregulation is mediated through the stabilization of the Sp1 protein in a p53-independent manner.[6]

Caption: p21-mediated cell cycle arrest by this compound.

Protein Kinase C (PKC) Activation

The mechanism of action for this compound's selective inhibition of the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC) and its immunomodulatory effects are dependent on the activation of Protein Kinase C (PKC).[8]

References

- 1. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of this compound and relative daphne diterpene esters from Daphne genkwa and structure-activity relationship of potent inhibitory activity against DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C37H44O10 | CID 118856196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Yuanhuacin | C37H44O10 | CID 6440205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | CAS#:60195-70-2 | Chemsrc [chemsrc.com]

- 8. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

Yuanhuacine: A Technical Guide to Its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yuanhuacine (B1233473), a daphnane-type diterpenoid, has emerged as a compound of significant interest in oncological research due to its potent anti-tumor activities.[1][2][3][4] This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its biological activities. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Natural Source

This compound is primarily isolated from the flower buds of Daphne genkwa Sieb. et Zucc., a plant belonging to the Thymelaeaceae family.[5][6][7] This plant has a history of use in traditional Chinese medicine for treating various ailments.[5][6][7] The roots of Daphne genkwa also serve as a source for this compound.[5][8] While Daphne genkwa is the principal source, daphnane-type diterpenoids are also found in other plants within the Thymelaeaceae and Euphorbiaceae families.[3][4]

Isolation and Purification of this compound

The isolation of this compound from its natural source is a multi-step process involving extraction, fractionation, and chromatographic purification. The yield of pure this compound can vary depending on the plant material and the extraction method used. One study reported a yield of approximately 82 mg of pure this compound from 9 kg of dried Daphne genkwa flowers.[5]

Experimental Protocol: Bioassay-Guided Isolation

This protocol outlines a typical bioassay-guided isolation procedure to obtain this compound.

-

Extraction:

-

Air-dried and powdered flower buds of Daphne genkwa are extracted with a solvent such as methanol (B129727) or a mixture of methanol and chloroform (B151607) (e.g., 50% MeOH/50% CHCl3).[9]

-

The resulting crude extract is concentrated under reduced pressure to yield a residue.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as dichloromethane (B109758) and ethyl acetate.[9][10]

-

The biological activity of each fraction is assessed using a relevant assay (e.g., cytotoxicity against a cancer cell line). The fraction exhibiting the highest activity is selected for further purification. The dichloromethane fraction has been reported to contain the highest concentration of anti-tumor compounds.[10]

-

-

Chromatographic Purification:

-

The active fraction is subjected to column chromatography on silica (B1680970) gel or C18 reversed-phase silica gel.[9]

-

Elution is performed with a gradient of solvents, for example, a methanol-water mixture.[9]

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Fractions containing this compound are pooled and further purified using preparative and semi-preparative HPLC. A C18 column followed by a biphenyl (B1667301) column has been used effectively for final purification.[9]

-

-

Structure Elucidation and Characterization:

-

The purity of the isolated this compound is confirmed by HPLC.

-

The structure is elucidated and confirmed using spectroscopic methods, including UV-Vis, IR, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, HSQC, and HMBC).[8]

-

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation and purification of this compound.

Biological Activity and Quantitative Data

This compound exhibits a broad spectrum of anti-tumor activities against various cancer cell lines.[1][7] It is known to be an orally active DNA damaging agent.[1]

In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| H1993 | Non-Small Cell Lung Cancer | 0.009 | [1] |

| A549 | Non-Small Cell Lung Cancer | 0.03 | [1] |

| H358 | Non-Small Cell Lung Cancer | 16.5 | [1] |

| H460 | Non-Small Cell Lung Cancer | 6.2 | [1] |

| Calu-1 | Non-Small Cell Lung Cancer | 4.1 | [1] |

| H1299 | Non-Small Cell Lung Cancer | 4.0 | [1] |

| UMUC3 | Bladder Cancer | 1.89 | [1] |

| T24T | Bladder Cancer | 1.8 | [5] |

| HCT116 | Colon Cancer | 14.28 | [1] |

| HCC1806 | Triple-Negative Breast Cancer (BL2) | 0.0016 | [9] |

| HCC70 | Triple-Negative Breast Cancer (BL2) | 0.0094 | [9] |

In Vivo Anti-Tumor Activity of this compound

| Animal Model | Cancer Type | Dosage | Effect | Reference |

| Mice | Non-Small Cell Lung Cancer | 0.5 - 1 mg/kg, oral, once daily, 21 days | 33.4% and 38.8% inhibition of tumor growth | [1] |

| Mice | Lewis Lung Carcinoma | 0.1 and 0.5 mg/kg, intraperitoneal | 48% and 63% reduction of tumor growth | [5] |

| Mice | Triple-Negative Breast Cancer (BL2) | 0.7 - 1 mg/kg, intraperitoneal | More efficient tumor growth reduction than paclitaxel | [5] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways, leading to cell cycle arrest and inhibition of cell proliferation.

Key Signaling Pathways Affected by this compound

-

Cell Cycle Regulation: this compound induces G2/M phase cell cycle arrest.[1][7][11] This is achieved through the upregulation of p21 protein expression in a p53-independent manner.[1][7][11]

-

AMPK/mTOR Pathway: this compound activates AMP-activated protein kinase (AMPK), which in turn suppresses the mTOR signaling pathway, a critical regulator of cell growth and proliferation.[1][5][12]

-

Protein Kinase C (PKC) Activation: PKC is a key mediator of this compound's biological activity.[5][9]

-

DNA Damage and Topoisomerase Inhibition: this compound is classified as a DNA-damaging agent and has been shown to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription.[1][4][8][12]

Signaling Pathway Diagram

Caption: Simplified signaling pathway of this compound's anti-cancer activity.

Conclusion

This compound, a natural product derived from Daphne genkwa, demonstrates significant potential as an anti-cancer agent. This guide provides a comprehensive overview of its natural source and detailed isolation procedures, which are crucial for further research and development. The quantitative data on its biological activity and the elucidation of its mechanism of action underscore the importance of continued investigation into this promising compound for therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS#:60195-70-2 | Chemsrc [chemsrc.com]

- 3. Pharmacological activities and clinical application of this compound [manu41.magtech.com.cn]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The Chinese Herb Isolate this compound (YHL-14) Induces G2/M Arrest in Human Cancer Cells by Up-regulating p21 Protein Expression through an p53 Protein-independent Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of this compound and relative daphne diterpene esters from Daphne genkwa and structure-activity relationship of potent inhibitory activity against DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation of anticancer constituents from flos genkwa (Daphne genkwa Sieb.et Zucc.) through bioassay-guided procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Chinese herb isolate this compound (YHL-14) induces G2/M arrest in human cancer cells by up-regulating p21 protein expression through an p53 protein-independent cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Yuanhuacine's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Yuanhuacine (B1233473), a daphnane (B1241135) diterpenoid isolated from the flower buds of Daphne genkwa, has emerged as a potent anti-cancer agent with significant therapeutic potential. Preclinical studies have demonstrated its efficacy across a range of cancer models, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC). Its mechanism of action is multifaceted, involving the modulation of several critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth analysis of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and workflows.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects through several distinct, yet potentially interconnected, molecular mechanisms. The primary pathways identified are the activation of AMP-activated protein kinase (AMPK) and Protein Kinase C (PKC), which trigger downstream cascades leading to cell growth inhibition, apoptosis, and modulation of the tumor microenvironment.

AMPK/mTORC2 Pathway Regulation in NSCLC

In non-small cell lung cancer, this compound functions as a significant activator of the AMPK signaling pathway, a central regulator of cellular energy homeostasis.[1][2] Activation of AMPK by this compound initiates a cascade that suppresses the mTOR pathway, which is often hyperactivated in cancer.[1] Specifically, this compound inhibits the mTORC2 complex, a key driver of cell survival and actin cytoskeleton organization.[1][2][3] This inhibition leads to decreased phosphorylation of downstream effectors such as Akt, Protein Kinase C alpha (PKCα), and Rac1, ultimately suppressing cancer cell growth, invasion, and migration.[2][4]

Protein Kinase C (PKC) Activation in TNBC

In triple-negative breast cancer (TNBC), particularly the basal-like 2 (BL2) subtype, this compound's primary mechanism is the activation of Protein Kinase C (PKC).[5][6] This activation is responsible for its potent and highly selective cytotoxic effects against BL2 cancer cells.[7] Furthermore, PKC activation by this compound triggers downstream signaling, including the NF-κB pathway, which promotes an anti-tumor immune response.[5][7]

NF-κB Dependent Immunomodulation

A key consequence of PKC activation by this compound is the induction of NF-κB-mediated transcription.[7][8] This leads to the increased expression of antitumor cytokines, such as interferon-gamma (IFNγ) and interleukin-12 (B1171171) (IL-12), in immune cells like monocytes.[7] Concurrently, this compound has been shown to downregulate the expression of the immunosuppressive cytokine IL-10.[7] This dual action shifts the tumor microenvironment towards an anti-tumor state, suggesting that this compound possesses immunogenic potential that could complement its direct cytotoxic effects.[5][7]

Other Reported Mechanisms

-

Topoisomerase Inhibition: this compound has been identified as an inhibitor of DNA topoisomerase I, suggesting it can act as a DNA-damaging agent, which may contribute to its broad anti-tumor activity.[2][9][10]

-

Cell Cycle Arrest: The compound induces G2/M phase cell cycle arrest in various cancer cells, including bladder and colon cancer, preventing cell division.[2][9][11]

-

ERα Downregulation: In ERα-positive breast cancer cells (MCF-7), this compound down-regulates the expression of Estrogen Receptor Alpha, leading to mitochondrial dysfunction and apoptosis.[12]

Quantitative Data Summary

The following tables summarize the quantitative data regarding this compound's efficacy and molecular effects from various preclinical studies.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (µM) | Reference(s) |

| H1993 | Non-Small Cell Lung Cancer (NSCLC) | 0.009 | [11] |

| A549 | Non-Small Cell Lung Cancer (NSCLC) | 0.03 | [11] |

| Calu-1 | Non-Small Cell Lung Cancer (NSCLC) | 4.1 | [11] |

| H1299 | Non-Small Cell Lung Cancer (NSCLC) | 4.0 | [11] |

| H460 | Non-Small Cell Lung Cancer (NSCLC) | 6.2 | [11] |

| H358 | Non-Small Cell Lung Cancer (NSCLC) | 16.5 | [11] |

| HCC1806 | Triple-Negative Breast Cancer (BL2 Subtype) | 0.0016 (1.6 nM) | [13] |

| MDA-MB-231 | Triple-Negative Breast Cancer (Mesenchymal) | > 3.0 | [13] |

| MCF-7 | Breast Adenocarcinoma (ERα-positive) | 0.62 | [12] |

| MDA-MB-231 | Breast Adenocarcinoma (ERα-negative) | No obvious cytotoxicity | [12] |

| UMUC3 | Bladder Cancer | 1.89 | [11] |

| HCT116 | Colon Cancer | 14.28 | [11] |

Table 2: Modulation of AMPK Pathway Proteins in H1993 NSCLC Cells

| Treatment Condition (Concentration) | Target Protein | Fold Change vs. Control | Observation | Reference(s) |

| This compound (1 µM) | p-AMPKα (Thr172) | ~2.5-fold increase | Significantly increases AMPKα phosphorylation, indicating activation. | [1] |

| Compound C (20 µM) | p-AMPKα (Thr172) | ~0.5-fold decrease | The AMPK inhibitor reduces basal phosphorylation. | [1] |

| This compound (1 µM) + Compound C (20 µM) | p-AMPKα (Thr172) | ~1.5-fold increase | Partially rescues the inhibitory effect of Compound C. | [1] |

| Metformin (10 mM) | p-AMPKα (Thr172) | ~2.0-fold increase | Shows a comparable level of activation to this compound. | [1] |

| This compound (1 µM) + Metformin (10 mM) | p-AMPKα (Thr172) | ~3.5-fold increase | Results in an additive effect on AMPKα phosphorylation. | [1] |

Table 3: In Vivo Antitumor Efficacy

| Cancer Model | Treatment (Dose) | Tumor Growth Inhibition | Reference(s) |

| H1993 Xenograft (NSCLC) | This compound (0.5 mg/kg, p.o.) | 33.4% | [2][14] |

| H1993 Xenograft (NSCLC) | This compound (1.0 mg/kg, p.o.) | 38.8% | [2][14] |

| HCC1806 Xenograft (BL2 TNBC) | This compound (1.7 mg/kg total, i.p.) | Robust antitumor efficacy | [7] |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to elucidate the mechanism of action of this compound.

Western Blot Analysis

This protocol is used to detect and quantify changes in specific protein levels and their phosphorylation status following treatment with this compound.[1]

-

Cell Lysis:

-

Treat cultured cancer cells (e.g., H1993) with desired concentrations of this compound for the specified time.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

-

Scrape cells and incubate the lysate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.[1]

-

-

SDS-PAGE and Membrane Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1]

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.[1] Key primary antibodies include: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-AMPKα, Rabbit anti-phospho-mTOR (Ser2448), Rabbit anti-mTOR, Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt, and Mouse anti-β-actin.[1]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]

-

Wash the membrane again as described above.

-

-

Detection and Quantification:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

-

Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

-

Cell Viability (MTT/SRB) Assay

This assay assesses the cytotoxic effects of this compound and is used to determine its IC50 value.[15]

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[15]

-

Compound Treatment: Replace the medium with fresh medium containing increasing concentrations of this compound, a comparator drug, or a vehicle control (e.g., DMSO).[15]

-

Incubation: Incubate the plates for a specified period, typically 48-72 hours, at 37°C in a humidified incubator.[15]

-

Assay Development:

-

For SRB Assay: Fix cells with trichloroacetic acid (TCA), stain with sulforhodamine B (SRB), wash, and solubilize the bound dye.[2]

-

For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Solubilize the crystals with a solubilizing agent (e.g., DMSO).

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.

In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of this compound in a living animal model.[2][7]

-

Animal Model: Use female athymic nude mice (5-6 weeks old).[2]

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁷ H1993 cells) into the flank of each mouse.[2]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~100 mm³).[2][7]

-

Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Administer this compound (e.g., 0.5-1.0 mg/kg, daily by oral gavage) or a positive control (e.g., gefitinib) for a set period (e.g., 21 days).[2][14]

-

Monitoring: Monitor tumor size using calipers every 4-6 days and record animal body weight as a measure of toxicity.[2][14]

-

Endpoint Analysis: At the end of the study, sacrifice the animals, excise the tumors, and measure their final weight.[2][14] Tissues can be processed for further analysis, such as Western blotting or immunohistochemistry, to confirm the in vivo mechanism of action.[14]

References

- 1. benchchem.com [benchchem.com]

- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Preparation of this compound and relative daphne diterpene esters from Daphne genkwa and structure-activity relationship of potent inhibitory activity against DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Yuanhuatine from Daphne genkwa selectively induces mitochondrial apoptosis in estrogen receptor α-positive breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]

- 15. benchchem.com [benchchem.com]

Yuanhuacine's Modulation of the AMPK/mTOR Signaling Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuanhuacine, a daphnane (B1241135) diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated significant anti-tumor activity, particularly in non-small cell lung cancer (NSCLC).[1][2][3][4] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects, focusing on its role as a modulator of the AMP-activated protein kinase (AMPK) and mechanistic target of rapamycin (B549165) (mTOR) signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols for the replication of pivotal studies, and presents visual diagrams of the signaling cascade and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action.

Introduction to this compound and the AMPK/mTOR Pathway

This compound has emerged as a promising natural product with potent anti-proliferative, anti-invasive, and anti-migratory effects in cancer cells.[1][2][3][4] Its primary mechanism of action involves the activation of the AMPK signaling pathway, a crucial regulator of cellular energy homeostasis that is often dysregulated in cancer.[1][2][5] AMPK activation, in turn, leads to the suppression of the mTOR pathway, which is frequently hyperactivated in various cancers, promoting uncontrolled cell growth and proliferation.[1][3][5] Specifically, this compound has been shown to inhibit the mTORC2 complex, a key player in cell survival and the organization of the actin cytoskeleton.[1][2][3]

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data from studies investigating the impact of this compound on the AMPK/mTOR signaling cascade in H1993 human NSCLC cells.

Table 1: Effect of this compound on AMPKα Phosphorylation

| Treatment Condition | Fold Change in p-AMPKα (Thr172) Expression | Key Observation |

| This compound (1 µM) | ~2.5-fold increase | This compound significantly activates AMPK by increasing the phosphorylation of its catalytic subunit AMPKα.[5] |

| Compound C (20 µM) | ~0.5-fold decrease | The AMPK inhibitor Compound C reduces the basal level of AMPKα phosphorylation.[5] |

| This compound (1 µM) + Compound C (20 µM) | ~1.5-fold increase | This compound can partially overcome the inhibitory effect of Compound C, suggesting it acts at or upstream of AMPK.[5] |

| Metformin (B114582) (10 mM) | ~2.0-fold increase | The well-established AMPK activator metformin shows a comparable level of AMPKα phosphorylation to this compound.[5] |

Table 2: Downstream Effects of this compound on mTORC2 Signaling

| Treatment Condition | Effect on p-mTOR (Ser2448) | Effect on p-Akt (Ser473) | Key Observation |

| This compound (1 µM) | ~0.4-fold decrease | ~0.3-fold decrease | This compound treatment leads to a significant decrease in the phosphorylation of mTOR and its downstream effector Akt at a site specific to mTORC2 activity, indicating the inhibition of the mTORC2 signaling cascade.[5] |

| Metformin (10 mM) | ~0.6-fold decrease | Not Reported | Metformin also leads to a decrease in mTOR phosphorylation, consistent with its role as an AMPK activator which indirectly inhibits mTOR.[5] |

| Rapamycin (mTORC1 inhibitor) | No significant change | No significant change | As a specific inhibitor of mTORC1, Rapamycin does not affect the phosphorylation of Akt at the mTORC2-specific site, highlighting the specificity of this compound for the mTORC2 complex.[5] |

Table 3: Anti-proliferative Activity of this compound in NSCLC Cell Lines

| Cell Line | IC50 (µM) after 72h |

| H1993 | 0.05 ± 0.01 |

| H358 | 0.12 ± 0.02 |

| H460 | 0.08 ± 0.01 |

| Calu-1 | 0.09 ± 0.02 |

| H1299 | 0.11 ± 0.03 |

| A549 | 0.07 ± 0.01 |

Data from SRB assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments cited.

Cell Culture and Treatment

Human non-small cell lung cancer (NSCLC) cell lines (H1993, H358, H460, Calu-1, H1299, and A549) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[5] For experimental treatments, cells are seeded and allowed to adhere overnight. This compound, Compound C, or metformin are added to the culture medium at the indicated concentrations and for the specified time points. For co-treatment studies, cells are pre-treated with Compound C or metformin for 1 hour before the addition of this compound.[3][5]

Western Blot Analysis

-

Cell Lysis: Following treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.[5]

-

Protein Quantification: Protein concentration is determined using the BCA protein assay.[3][5]

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE (6-15% gels) and transferred to a polyvinylidene difluoride (PVDF) membrane.[3][5]

-

Blocking: The membranes are blocked with 5% non-fat milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[3][5]

-

Primary Antibody Incubation: The membranes are then incubated overnight at 4°C with the following primary antibodies diluted in 2.5% BSA in TBST:

-

Rabbit anti-phospho-AMPKα (Thr172)

-

Rabbit anti-AMPKα

-

Rabbit anti-phospho-mTOR (Ser2448)

-

Rabbit anti-mTOR

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-Akt

-

Mouse anti-β-actin[5]

-

-

Secondary Antibody Incubation: After washing with TBST, the membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[5]

Immunoprecipitation

-

Cell Lysate Preparation: Cell lysates are precleared for 30 minutes at 4°C with protein G Sepharose.[3]

-

Immunoprecipitation: The supernatant is incubated with the indicated antibody overnight at 4°C.[3]

-

Immunocomplex Collection: The immunocomplex is collected with beads at 4°C for 2 hours.[3]

-

Washing and Elution: The beads are washed four times with IP lysis buffer, and the bound proteins are eluted with 2x Laemmli sample buffer at 95°C for 10 minutes.[3]

-

Western Blot Analysis: The collected protein samples are subjected to Western blot analysis as described above.[3]

Cell Viability (SRB) Assay

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of this compound for the desired time period (e.g., 72 hours).[6]

-

Fixation: Cells are fixed with a solution of 10% trichloroacetic acid.

-

Staining: The fixed cells are stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid.

-

Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is read at 510 nm using a microplate reader.

Visualizing the Molecular Pathways and Workflows

To provide a clearer understanding of the complex signaling pathways and experimental procedures, the following diagrams have been generated using Graphviz.

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]

- 5. benchchem.com [benchchem.com]

- 6. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]

The Evolving Therapeutic Potential of Yuanhuacine and its Analogues: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Yuanhuacine (B1233473), a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa, has emerged as a compound of significant interest due to its potent and diverse biological activities.[1] Traditionally used in Chinese medicine for inflammatory conditions, modern research has illuminated its strong anticancer and anti-inflammatory properties, alongside other effects.[1][2] This document provides an in-depth guide to the biological activities of this compound and its analogues, focusing on quantitative data, mechanisms of action, and the experimental protocols used for their characterization.

Anticancer Activity

This compound (YC) and its analogues exhibit robust antitumor effects across a range of cancer types, including non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), and various leukemia and colon cancer cell lines.[2][3][4] The primary mechanisms implicated in its anticancer efficacy include the activation of key signaling pathways, inhibition of topoisomerase, and induction of cell cycle arrest.

Antiproliferative and Cytotoxic Effects

The antiproliferative activity of this compound and its related compounds has been quantified in numerous studies. This compound is notably potent against specific subtypes of TNBC and NSCLC.

Table 1: Antiproliferative Activity of this compound (YC) against Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | IC₅₀ (µM) |

|---|---|

| H1993 | 0.009[5] |

| A549 | 0.03[5] |

| H460 | 6.2[5] |

| Calu-1 | 4.1[5] |

| H1299 | 4.0[5] |

| H358 | 16.5[5] |

Data from a 72-hour incubation period.

Table 2: Antiproliferative Activity of this compound (YC) against Other Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| HCC1806 | Triple-Negative Breast Cancer (BL2) | ~0.05 (50 nM)[6][7] |

| HCC70 | Triple-Negative Breast Cancer (BL2) | ~0.2 (200 nM)[6][7] |

| T24T | Bladder Cancer | 1.8[8] |

| UMUC3 | Bladder Cancer | 1.89[5] |

| HCT116 | Colon Cancer | 14.28[5][8] |

| P-388 | Murine Leukemia | Potent Inhibition[2] |

| L-1210 | Murine Leukemia | Potent Inhibition[2] |

| HL-60 | Human Promyelocytic Leukemia | Growth Inhibition[2] |

Table 3: DNA Topoisomerase I Inhibitory Activity of this compound Analogues

| Compound | IC₅₀ (µM) |

|---|---|

| This compound (1) | 11.1[9] |

| Yuanhuajine (2) | 24.3[9] |

| Yuanhuadine (3) | 18.5[9] |

| Yuanhuagine (4) | 53.4[9] |

| Yuanhuapine (5) | 20.6[9] |

The orthoester group is deemed necessary for this inhibitory activity.[9]

Key Signaling Pathways in Cancer

AMPK/mTOR Pathway: In NSCLC cells, this compound activates the AMP-activated protein kinase (AMPK) signaling pathway.[10][11] Activated AMPK negatively regulates the mammalian target of rapamycin (B549165) (mTOR), a crucial component for cell growth. Specifically, YC suppresses the mTORC2 complex, leading to decreased expression of downstream effectors like p-Akt, p-PKCα, and p-Rac1, which ultimately inhibits cell growth and disrupts actin cytoskeleton organization.[4][10][11]

Protein Kinase C (PKC) Pathway: this compound is a potent activator of Protein Kinase C (PKC).[12] This activation is central to its selective inhibition of the basal-like 2 (BL2) subtype of TNBC.[6][12] The anti-tumor activity in this context is dependent on PKC activity, defining a novel therapeutic target for this cancer subtype.[12]

Cell Cycle Arrest

This compound has been shown to induce G2/M phase cell cycle arrest in bladder and colon cancer cells.[4][5] This effect is mediated by the upregulation of the p21 protein, a key cell cycle inhibitor. YC achieves this by regulating the stability of the Sp1 protein, which in turn controls p21 transcription.[2][5]

Anti-inflammatory and Immunogenic Activity

Originating from a traditional anti-inflammatory medicine, this compound demonstrates significant immunomodulatory potential.[2]

Monocyte Differentiation and Cytokine Production

This compound induces the differentiation of THP-1 monocytes into macrophage-like cells with an EC₅₀ of 1.4 nM.[6] This process is dependent on PKC activation and is accompanied by the upregulation of pro-inflammatory and anti-tumor cytokines, including TNF-α, IL-1β, and IL-6.[3][12]

Table 4: THP-1 Monocyte Differentiation Activity

| Compound | EC₅₀ (nM) |

|---|

| this compound (1) | 1.4[6] |

Furthermore, this compound promotes the NF-κB-dependent expression of antitumor cytokines such as IFNγ and IL-12 in THP-1 cells.[12] This suggests that beyond direct cytotoxicity to cancer cells, this compound can modulate the tumor microenvironment by promoting an antitumor immune response.

Structure-Activity Relationship (SAR)

Initial studies on this compound and its analogues reveal important structural determinants for their biological activity. For instance, the presence of an orthoester group on the daphnane (B1241135) diterpene skeleton is necessary for the inhibitory activity against DNA topoisomerase I.[9] While this compound (YC) and Yuanhuadin (YD) both show potent anticancer effects, YD was found to be slightly more cytotoxic to A549 lung cancer cells but also more toxic to non-cancerous MRC-5 cells.[8] Conversely, analogues like Yuanhuafin (YF) and Yuanhuapin (YP) are considered more toxic in general.[2]

Detailed Experimental Protocols

The characterization of this compound's bioactivities relies on a set of standard and modified cellular assays.

Cell Proliferation Assay (Sulforhodamine B)

This assay is used to determine the antiproliferative effects of compounds on adherent cancer cell lines.[4][13]

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO) and incubated for a specified period (typically 48-72 hours).

-

Cell Fixation: Following incubation, cells are fixed by gently adding cold 10% Trichloroacetic acid (TCA) and incubating for 30-60 minutes.

-

Staining: The plates are washed with water and air-dried. A 0.4% Sulforhodamine B (SRB) solution in 1% acetic acid is added to each well to stain total cellular proteins for 1 hour.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization and Readout: The protein-bound dye is solubilized with a 10 mM Tris buffer. The absorbance (optical density) is measured on a plate reader at approximately 510 nm.

-

Data Analysis: The effect on cell viability is calculated as a percentage relative to the vehicle-treated control wells. IC₅₀ values are determined from concentration-response curves.

THP-1 Differentiation Assay

This assay quantifies the ability of a compound to induce monocyte differentiation, often as a measure of immune activation.[7][13]

-

Cell Seeding: Non-adherent THP-1 cells are plated in 96-well plates at a density of ~25,000 cells per well.

-

Compound Treatment: Cells are treated with the test compound, a positive control (e.g., 100 nM Phorbol 12-myristate 13-acetate, PMA), or a vehicle control for 24 hours. Differentiation causes the cells to become adherent.

-

Washing: The plate is gently washed to remove non-adherent cells.

-

Quantification: The remaining adherent cells are quantified using the SRB staining protocol described above (fixation, staining, solubilization, and readout).

-

Data Analysis: The amount of adherent cells is a measure of differentiation. EC₅₀ values are calculated from concentration-response curves.

In Vivo Xenograft Tumor Model

Animal models are used to assess the antitumor efficacy of compounds in a living system.[6][13]

-

Cell Implantation: Human tumor cells (e.g., HCC1806 for TNBC) are implanted subcutaneously on the flanks of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).

-

Treatment: Mice are randomized into cohorts and treated with the test compound (e.g., this compound at 0.7-1 mg/kg), a positive control (e.g., paclitaxel), or a vehicle control via a specified route (e.g., intraperitoneal injection).

-

Monitoring: Tumor volume and animal body weight are measured regularly (e.g., every two days) for the duration of the trial.

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Statistical analyses (e.g., ANOVA) are performed to determine the significance of tumor growth inhibition compared to the control group.[6]

References

- 1. Pharmacological activities and clinical application of this compound [manu41.magtech.com.cn]

- 2. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Preparation of this compound and relative daphne diterpene esters from Daphne genkwa and structure-activity relationship of potent inhibitory activity against DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]

- 11. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Yuanhuacine as a Topoisomerase I Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuanhuacine, a daphnane (B1241135) diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated significant anti-tumor activity across various cancer cell lines. While its mechanisms of action are multifaceted, one of its identified molecular targets is topoisomerase I, a critical enzyme in DNA replication and transcription. This technical guide provides an in-depth overview of this compound's role as a topoisomerase I inhibitor, presenting key quantitative data, detailed experimental methodologies, and visual representations of its associated signaling pathways. The information is intended to support further research and drug development efforts centered on this potent natural compound.

Quantitative Data on this compound's Biological Activity

The following table summarizes the key quantitative metrics reported for this compound in various experimental contexts, including its potent effects on cancer cell lines and immune cells. While direct IC50 values for topoisomerase I inhibition are not extensively reported in the public domain, the data on cell growth inhibition underscores its potent anti-cancer properties, which are, in part, attributed to its activity as a DNA-damaging agent targeting topoisomerase-DNA complexes[1][2].

| Parameter | Cell Line / Model | Value | Reference |

| IC50 (Cell Growth Inhibition) | HCC1806 (TNBC, BL2 subtype) | 1.6 ± 0.4 nM | [3] |

| HCC70 (TNBC, BL2 subtype) | 9 ± 1 nM | [3] | |

| EC50 (Cell Differentiation) | THP-1 (Monocytic Leukemia) | 1.4 ± 0.2 nM | [3] |

| In Vivo Tumor Growth Inhibition | H1993 Xenograft (NSCLC) | 33.4% at 0.5 mg/kg | [1][2] |

| H1993 Xenograft (NSCLC) | 38.8% at 1.0 mg/kg | [1][2] | |

| In Vitro Cytokine Induction | THP-1 Cells | 2 nM (for IFNγ and IL-12 mRNA expression) | [3] |

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound as a topoisomerase I inhibitor.

Topoisomerase I Relaxation Inhibition Assay

This in vitro assay is fundamental for determining the direct inhibitory effect of a compound on topoisomerase I activity. The principle lies in the enzyme's ability to relax supercoiled plasmid DNA. An effective inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state.[4]

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA, 150 µg/ml BSA)[5]

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[6]

-

TAE or TBE buffer

-

Ethidium (B1194527) bromide or other DNA stain

-

Distilled water

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following in order: distilled water, 10x Topoisomerase I reaction buffer, and supercoiled plasmid DNA (final concentration ~200 ng per reaction).[7][8]

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a positive control (a known topoisomerase I inhibitor like camptothecin) and a negative control (vehicle solvent).

-

Pre-incubation: Gently mix and pre-incubate the reaction mixtures with this compound for 10 minutes at room temperature to allow the inhibitor to interact with the DNA.[4]

-

Enzyme Addition: Add 1-2 units of human Topoisomerase I to each tube. The optimal amount of enzyme should be predetermined as the minimum required to fully relax the supercoiled DNA.[4]

-

Incubation: Incubate the reactions at 37°C for 30 minutes.[7][8]

-

Termination: Stop the reaction by adding 1/5 volume of the 5x Stop Buffer/Gel Loading Dye.[6]

-

Agarose Gel Electrophoresis: Load the entire content of each reaction tube into the wells of a 1% agarose gel. Run the gel at 5-10 V/cm until the dye front nears the end of the gel.[7][8]

-

Visualization and Analysis: Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes, followed by destaining in distilled water.[4] Visualize the DNA bands using a UV transilluminator. Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software. The percentage of inhibition is calculated relative to the "no inhibitor" control.[4]

Anticipated Results: In the absence of an inhibitor, the supercoiled DNA will be converted to its relaxed form. With increasing concentrations of this compound, the relaxation of the supercoiled DNA will be inhibited, resulting in a dose-dependent increase in the intensity of the supercoiled DNA band.

DNA Cleavage Assay

This assay determines if the inhibitor stabilizes the transient topoisomerase I-DNA cleavage complex, a mechanism characteristic of topoisomerase "poisons".[4][5]

Materials:

-

3'-radiolabeled DNA substrate

-

Human Topoisomerase I

-

10x Topoisomerase I Reaction Buffer

-

This compound

-

Denaturing polyacrylamide gel

Procedure:

-

Reaction Setup: Combine the radiolabeled DNA substrate, reaction buffer, and varying concentrations of this compound.

-

Enzyme Addition: Add Topoisomerase I to initiate the reaction.

-

Incubation: Incubate at 37°C for a specified time.

-

Denaturation and Electrophoresis: Stop the reaction and denature the DNA. Separate the DNA fragments on a denaturing polyacrylamide gel.

-

Autoradiography: Visualize the results by autoradiography.

Anticipated Results: An increase in shorter DNA fragments compared to the control indicates that this compound stabilizes the Top1-DNA cleavage complex, leading to an accumulation of cleaved DNA.[5]

Signaling Pathways and Experimental Workflows

This compound's anti-tumor activity is not solely dependent on topoisomerase I inhibition but also involves the modulation of key cellular signaling pathways.

AMPK/mTOR Signaling Pathway

This compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway while suppressing the mTORC2-mediated downstream signaling pathway in non-small cell lung cancer (NSCLC) cells.[1][9] This dual action contributes to its anti-proliferative effects.

Caption: this compound's effect on the AMPK/mTOR pathway.

Protein Kinase C (PKC) Activation Pathway

The mechanism of action for this compound's selective cytotoxicity against the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC) and its immunogenic properties are dependent on the activation of Protein Kinase C (PKC).[10][11]

Caption: this compound's activation of the PKC pathway.

Experimental Workflow for Identifying Topoisomerase I Inhibitors

The general workflow for identifying and characterizing novel topoisomerase I inhibitors from natural products like this compound involves a series of screening and validation steps.

Caption: Workflow for Topoisomerase I inhibitor discovery.

Conclusion

This compound presents a compelling profile as a natural product with significant anti-cancer potential. Its activity as a topoisomerase I inhibitor, coupled with its ability to modulate critical signaling pathways like AMPK/mTOR and PKC, highlights its pleiotropic mechanism of action. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further elucidate the therapeutic potential of this compound and to develop novel anti-cancer agents based on its unique chemical scaffold and biological activities. Further investigation into its precise interaction with the topoisomerase I-DNA complex and its downstream consequences will be crucial for its clinical translation.

References

- 1. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]

- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Technical Whitepaper on the Anti-inflammatory Properties of Yuanhuacine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yuanhuacine (YC), a daphnane-type diterpenoid, is a prominent bioactive compound isolated from the dried flower buds of Daphne genkwa Sieb. et Zucc.[1][2]. Known as 'Genkwa Flos' or 'Yuanhua' in traditional Chinese medicine, this plant has a long history of use in treating various inflammatory conditions, including arthritis[1][2][3]. This compound is a key contributor to these therapeutic effects.[1] While extensively studied for its potent anticancer activities, recent research has increasingly focused on elucidating the specific molecular mechanisms underlying its anti-inflammatory properties.[2][4] This document provides a comprehensive technical overview of this compound's anti-inflammatory effects, focusing on its modulation of key signaling pathways, supported by quantitative data and detailed experimental methodologies.

Core Anti-inflammatory Mechanisms of Action

This compound exerts its anti-inflammatory effects through the modulation of several critical intracellular signaling pathways. The primary mechanisms identified involve the inhibition of the JAK1/STAT3 pathway and the complex, context-dependent regulation of the NF-κB signaling cascade via Protein Kinase C (PKC).

Inhibition of the JAK1/STAT3 Signaling Pathway

In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical mediator of pro-inflammatory cytokine production.[4] this compound has been demonstrated to be a potent inhibitor of this pathway.

Specifically, in LPS-stimulated human THP-1 macrophages, this compound treatment effectively reduces the expression of the key inflammatory cytokine Interleukin-6 (IL-6).[4][5] This inhibition is achieved by preventing the phosphorylation, and thus activation, of JAK1 and its downstream target, STAT3.[4][6] By promoting the dephosphorylation of JAK1 and STAT3, this compound effectively curtails the signaling cascade that leads to IL-6 gene transcription, positioning it as a potential therapeutic agent for IL-6-related inflammatory diseases.[4][5] This mechanism has also been validated in vivo, where this compound administration alleviated tubular damage in a mouse model of LPS-induced acute kidney injury (AKI) by inhibiting the JAK1/STAT3/IL-6 axis.[4][5]

Modulation of NF-κB Signaling and Cytokine Profile

This compound's interaction with the NF-κB pathway is multifaceted and appears to be mediated through its activity as a Protein Kinase C (PKC) agonist.[7][8] Rather than a simple inhibition, this compound promotes a distinct immunomodulatory profile.

In monocytic cells, this compound treatment has been shown to induce the transcriptional expression of anti-tumor cytokines, specifically Interferon-gamma (IFNγ) and Interleukin-12 (IL-12).[7][8] This induction is dependent on a functional NF-κB pathway. The use of pharmacological inhibitors for both PKC and NF-κB attenuates the expression of these cytokines, confirming that this compound drives their production through a PKC- and NF-κB-dependent mechanism.[7][9]

Concurrently, this compound downregulates the expression of the immunosuppressive cytokine IL-10.[6][7] This dual action—promoting anti-tumor/pro-inflammatory cytokines while suppressing immunosuppressive ones—highlights its potential as an immunomodulatory agent that can shift the cellular environment towards an active immune response.[7]

Quantitative Data Summary

The following tables summarize the quantitative findings on this compound's anti-inflammatory and immunomodulatory activities from key in vitro studies.

Table 1: In Vitro Effects of this compound on Inflammatory Pathways and Markers

| Cell Line | Stimulus | Target Pathway/Marker | This compound Conc. | Result | Reference |

|---|---|---|---|---|---|

| THP-1 (differentiated) | 5 ng/mL LPS | IL-6 Production | ~20-200 nM | Dose-dependent reduction | [4] |

| THP-1 (differentiated) | 5 ng/mL LPS | p-JAK1 | 200 nM | Inhibition of phosphorylation | [4] |

| THP-1 (differentiated) | 5 ng/mL LPS | p-STAT3 | 200 nM | Inhibition of phosphorylation | [4] |

| Microglial BV2 cells | LPS | Nitric Oxide (NO) | Not Specified | Reduced production (compared to analogues) |[1] |

Table 2: this compound's Effect on Cytokine mRNA Expression in THP-1 Cells

| Cytokine | This compound Conc. | Regulation | Pathway Dependence | Reference |

|---|---|---|---|---|

| IFNγ | 2 nM | Upregulation | PKC, NF-κB | [7][8] |

| IL-12 | 2 nM | Upregulation | PKC, NF-κB | [7][8] |

| IL-10 | 2 nM | Downregulation | STAT3-mediated |[6][7] |

Key Experimental Protocols

The following sections describe generalized methodologies for the key experiments cited in the investigation of this compound's anti-inflammatory properties.

Cell Culture and Macrophage Differentiation

-

Cell Line: Human THP-1 monocytic cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[4]

-

Differentiation: To induce a macrophage-like phenotype, THP-1 monocytes are treated with 10 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24 hours. Following PMA treatment, cells are washed and allowed to rest in fresh media before subsequent experiments.[4]

In Vitro LPS-Induced Inflammation Model

-

Stimulation: Differentiated THP-1 macrophages are stimulated with 5 ng/mL of lipopolysaccharide (LPS from E. coli) to induce an inflammatory response, characterized by the production of cytokines like IL-6.[4]

-

Treatment: Cells are co-treated with LPS and varying concentrations of this compound (e.g., 0-200 nM) or pre-treated with this compound for a specified duration before LPS stimulation. A vehicle control (e.g., 0.1% DMSO) is run in parallel.[4]

Western Blot Analysis for Signaling Proteins

-

Protein Extraction: Following treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., anti-p-JAK1, anti-JAK1, anti-p-STAT3, anti-STAT3).[4]

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using software like ImageJ.[4]

Gene Expression Analysis by RT-qPCR

-

RNA Isolation: Total RNA is extracted from treated cells using a commercial kit (e.g., TRIzol reagent).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR: Real-time PCR is performed using gene-specific primers for target cytokines (e.g., IL6, IFNG, IL12, IL10) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.

Conclusion

This compound, a key bioactive compound from Daphne genkwa, demonstrates significant and complex anti-inflammatory and immunomodulatory properties. Its primary mechanism involves the potent inhibition of the pro-inflammatory JAK1/STAT3/IL-6 signaling axis, suggesting its utility in diseases characterized by excessive IL-6 production.[4] Furthermore, its ability to modulate the cytokine profile through the PKC/NF-κB pathway—by upregulating anti-tumor cytokines IFNγ and IL-12 while suppressing IL-10—points to a sophisticated immunomodulatory role rather than simple anti-inflammatory suppression.[7]

For drug development professionals, this compound presents a compelling natural product lead. Its targeted action on specific signaling nodes offers a strong basis for the development of novel therapeutics for a range of inflammatory and autoimmune diseases.[2][4] Further research should focus on its in vivo efficacy in a broader range of inflammatory models, pharmacokinetic and safety profiles, and the potential for synthetic derivatization to optimize its therapeutic index.

References

- 1. mdpi.com [mdpi.com]

- 2. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos-An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarhub.vn [scholarhub.vn]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unveiling the Journey of a Potent Anticancer Agent: A Technical Guide to the Pharmacokinetics and Bioavailability of Yuanhuacine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yuanhuacine (B1233473), a daphnane-type diterpenoid extracted from the flower buds of Daphne genkwa, has garnered significant attention in the scientific community for its potent antitumor activities.[1][2] Its efficacy against various cancer cell lines, including non-small cell lung cancer and triple-negative breast cancer, has positioned it as a promising candidate for further drug development.[2][3][4] However, a comprehensive understanding of its pharmacokinetic profile and bioavailability is paramount to translating its therapeutic potential into clinical applications. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by detailed experimental protocols and visual representations of its metabolic and signaling pathways.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been investigated in preclinical studies involving rat and rabbit models. These studies reveal key insights into its systemic exposure and elimination characteristics following both oral and intravenous administration.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound identified in various studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats [1]

| Parameter | Intravenous Administration (0.5 mg/kg) | Oral Administration (5 mg/kg) |

| Cmax (ng/mL) | - | 28.21 ± 2.79 |

| Tmax (h) | - | 2 |

| AUC (0-t) (ng·h/mL) | 183.45 ± 32.17 | 21.08 ± 3.67 |

| AUC (0-inf) (ng·h/mL) | 192.11 ± 35.48 | 21.89 ± 3.81 |

| t1/2 (h) | 9.64 ± 1.53 | - |

| CL (L/h/kg) | 2.63 ± 0.48 | - |

| Vd (L/kg) | 26.07 ± 6.45 | 21.83 ± 3.54 |

Table 2: Pharmacokinetic Parameters of this compound in Rabbits [5][6][7]

| Parameter | Intravenous Administration (220 µg/kg) |

| Cmax (ng/mL) | 33.8 ± 6.5 |

| AUC (0-t) (ng·h/mL) | 62.3 ± 12.8 |

| AUC (0-inf) (ng·h/mL) | 66.2 ± 14.1 |

| t1/2β (h) | 11.1 ± 2.3 |

| CL (L/h/kg) | 0.35 ± 0.08 |

| Vdss (L/kg) | 4.59 ± 1.02 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; t1/2β: Elimination half-life; Vdss: Volume of distribution at steady state.

Bioavailability

A significant challenge in the development of this compound as an oral therapeutic is its low bioavailability. In rats, the absolute oral bioavailability of this compound has been calculated to be a mere 1.14%.[1] This poor oral absorption is a critical factor to consider for future formulation strategies aimed at enhancing its therapeutic efficacy.

Metabolism

This compound undergoes extensive metabolism in both rats and rabbits. The primary metabolic pathways involve:

-

Oxidation and Glucuronidation: In rats, a total of seven metabolites have been identified in plasma, urine, and feces, with oxidation and glucuronidation being the major metabolic routes.[1]

-

Ester Bond Cleavage: In rabbits, the main metabolites result from the cleavage of the ortho-ester group and the aromatic ester bond during Phase I metabolism.[5][6][7]

Experimental Methodologies

To ensure the reproducibility and accuracy of pharmacokinetic studies, detailed and robust experimental protocols are essential.

Pharmacokinetic Analysis in Rats[1]

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration:

-

Intravenous (IV): A single dose of 0.5 mg/kg this compound was administered via the tail vein.

-

Oral (PO): A single dose of 5 mg/kg this compound was administered by oral gavage.

-

-

Sample Collection: Blood samples were collected from the jugular vein at predetermined time points post-administration.

-

Analytical Method: Plasma concentrations of this compound were determined using a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. The linear range for quantification was 1-1000 ng/mL.

Pharmacokinetic Analysis in Rabbits[5][6][7]

-

Animal Model: Rabbits (specific strain not detailed in the provided search results).

-

Drug Administration: A single intravenous dose of 220 µg/kg this compound was administered.

-

Pharmacokinetic Model: The plasma concentration-time data was best described by a two-compartment model.

-

Analytical Method: A liquid chromatography/tandem mass spectrometry (LC/MS/MS) method was developed and validated for the quantitative determination of this compound.

Metabolite Profiling[1]

-

Methodology: The metabolic profile of this compound in rat plasma, urine, and feces was investigated using ultra-high-performance liquid chromatography-quadrupole-time-of-flight mass spectrometry (UPLC-Q-TOF/MS).

Mandatory Visualizations

Experimental Workflow for Pharmacokinetic Studies

Caption: Workflow of a typical preclinical pharmacokinetic study of this compound.

Metabolic Pathways of this compound

Caption: Proposed metabolic pathways of this compound in rats and rabbits.

Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the anticancer effects of this compound, highlighting its role as a modulator of key signaling pathways.

Protein Kinase C (PKC) Activation

This compound has been identified as a potent activator of Protein Kinase C (PKC).[1][4] This activation is a crucial event that triggers downstream signaling cascades, ultimately leading to cell growth inhibition and apoptosis in specific cancer subtypes, such as basal-like 2 triple-negative breast cancer.[1][4]

AMPK/mTOR Pathway Modulation

Downstream of PKC activation, this compound has been shown to modulate the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[2] By activating AMPK and inhibiting the mTOR pathway, this compound disrupts cellular energy homeostasis and protein synthesis, contributing to its anti-tumor activity in non-small cell lung cancer cells.[2]

This compound Signaling Pathway Diagram

Caption: Simplified signaling pathway of this compound in cancer cells.

Conclusion

This technical guide provides a consolidated overview of the current knowledge on the pharmacokinetics, bioavailability, and metabolism of this compound. The presented data underscores the challenges, particularly the low oral bioavailability, that need to be addressed for its clinical development. The elucidation of its metabolic and signaling pathways offers valuable insights for designing future studies, including the development of novel drug delivery systems to enhance its therapeutic index and the exploration of combination therapies targeting the identified signaling nodes. Further research is warranted to fully characterize the pharmacokinetic profile in humans and to further unravel the intricate molecular mechanisms of this promising anticancer agent.

References

- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]

- 3. az.research.umich.edu [az.research.umich.edu]

- 4. research.ucdavis.edu [research.ucdavis.edu]

- 5. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics, tissue distribution, and metabolism of novel DNA topoisomerase I inhibitor this compound in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

Yuanhuacine: A Technical Guide on its Discovery, Traditional Use, and Anti-Cancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuanhuacine, a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa, has a long history of use in traditional Chinese medicine for treating various ailments.[1][2][3][4][5] Recent scientific investigations have unveiled its potent anti-tumor activities, positioning it as a promising candidate for cancer chemotherapy. This technical guide provides a comprehensive overview of the discovery of this compound, its traditional medicinal applications, and a detailed exploration of its molecular mechanisms of action against cancer cells. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Discovery and Traditional Medicine History

Traditional Use of Daphne genkwa

The plant Daphne genkwa, known as 'Yuanhua' in Chinese, has been a staple in traditional Chinese medicine for over 3,500 years and is considered one of the 50 fundamental herbs.[1][2][3][5] The dried flower buds have been traditionally used to treat inflammatory diseases, cough, edema, constipation, and skin diseases.[1][2][3][6] The root of the plant has also been utilized for its purgative, diuretic, and anticoagulant properties.[1][3]

Isolation and Identification of this compound

This compound was first isolated in 1977 by Chinese scientists from the root of Daphne genkwa.[6] It is a major bioactive component of the plant and belongs to the daphnane-type diterpenoids.[6][7][8] The compound is also known by the synonyms Odoracin and Gnidilatidin, having been isolated from other plant species as well.[6]

Anti-Tumor Activity and Mechanism of Action

This compound has demonstrated significant anti-proliferative effects against a variety of cancer cell lines, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC).[7][8][9][10] Its mechanisms of action are multifaceted and involve the modulation of key cellular signaling pathways.

Regulation of the AMPK/mTOR Signaling Pathway

In non-small cell lung cancer (NSCLC) cells, this compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway.[7][8][11] AMPK is a crucial regulator of cellular energy metabolism, and its activation can lead to the suppression of cancer cell growth.[7][8] this compound-induced AMPK activation subsequently downregulates the mammalian target of rapamycin (B549165) (mTOR) pathway, specifically the mTORC2 complex, which is involved in cell growth, survival, and actin cytoskeleton organization.[7][8][11] This disruption of the mTOR pathway contributes to the anti-proliferative effects of this compound.[7][8]

Activation of Protein Kinase C (PKC)

In triple-negative breast cancer (TNBC), particularly the basal-like 2 (BL2) subtype, this compound acts as a potent and selective inhibitor.[9][12] Its mechanism of action in this context is dependent on the activation of Protein Kinase C (PKC).[9][12] This activation defines a novel therapeutic target for this specific subtype of TNBC.[9][12]

Induction of Cell Cycle Arrest and DNA Damage

This compound has been observed to induce G2/M phase cell cycle arrest in human bladder and colon cancer cells.[7][8][10] It is also considered a DNA-damaging agent, potentially by targeting topoisomerase-DNA complexes.[7][8][10]

Immunomodulatory Effects